1-(2,3-dimethylphenyl)-2,3-dihydro-1H-isoindole hydrochloride
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Overview
Description
1-(2,3-Dimethylphenyl)-2,3-dihydro-1H-isoindole hydrochloride is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a 2,3-dimethylphenyl group attached to the isoindole ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,3-dimethylphenyl)-2,3-dihydro-1H-isoindole hydrochloride typically involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,3-dimethylbenzylamine with phthalic anhydride in the presence of a suitable catalyst can lead to the formation of the isoindole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)-2,3-dihydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding isoindole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoindole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the isoindole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-2,3-diones, while reduction can produce isoindoline derivatives.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-2,3-dihydro-1H-isoindole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2,3-Dimethylphenyl)-2,3-dihydro-1H-isoindole hydrochloride can be compared with other similar compounds, such as:
1-Phenyl-2,3-dihydro-1H-isoindole: Lacks the dimethyl groups on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(2,4-Dimethylphenyl)-2,3-dihydro-1H-isoindole: Similar structure but with different substitution pattern on the phenyl ring, leading to variations in properties.
1-(2,3-Dimethylphenyl)-1H-indole: Contains an indole ring instead of an isoindole ring, resulting in different chemical and biological characteristics.
Properties
CAS No. |
2551120-19-3 |
---|---|
Molecular Formula |
C16H18ClN |
Molecular Weight |
259.8 |
Purity |
0 |
Origin of Product |
United States |
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